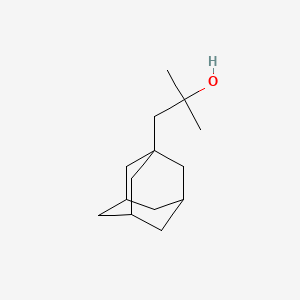

1-(1-金刚烷基)-2-甲基丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of adamantane derivatives is a topic of interest in several of the provided papers. For instance, paper describes the preparation of fluoroalkyl-end-capped cooligomers containing adamantyl segments through the reaction of fluoroalkanoyl peroxide with specific monomers. Similarly, paper outlines the synthesis of a novel adamantane-containing β-amino acid through a multi-step process, starting with the preparation of ethyl adamant-2-ylidenecyanoacetate and subsequent catalytic hydrogenation and hydrolysis steps. These methods demonstrate the versatility in synthesizing adamantane derivatives with various functional groups.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their rigid, three-dimensional framework, which can influence their physical and chemical properties. Paper provides insight into the molecular structure of 1,3-bis(1-adamantyl)-2-phenylpropan-1,3-diones through single-crystal X-ray diffraction analysis. The study reveals the predominance of the syn-dioxo form in the solid state and the importance of H⋯H and O⋯H contacts in intermolecular interactions. Paper also discusses the crystal and molecular structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxypyridine-4-ones, highlighting the separation of hydrophobic and hydrophilic regions in the crystal packing.

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives can be influenced by the presence of functional groups and the overall molecular structure. While the papers do not directly address the chemical reactions of 1-(1-Adamantyl)-2-methylpropan-2-ol, they do provide examples of reactions involving similar adamantane-based compounds. For instance, the synthesis of the compounds in paper involves reactions such as Grignard reactions and electrophilic aromatic substitution, which are common in the synthesis of aromatic compounds with adamantyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are closely related to their molecular structure. Paper discusses the formation of nanometer-size-controlled fine particles by fluorinated AMPS-Ad-HAc cooligomers and their dispersibility in various solvents. The study also notes the sensitivity of particle size to solvent changes and the lower critical solution temperature characteristic in organic media. These properties are indicative of the potential applications of adamantane derivatives in creating materials with specific characteristics, such as temperature sensitivity and solubility in organic solvents.

科学研究应用

神经退化性疾病

对金刚烷的 75 多种天然和合成衍生物的比较分析表明,包括金刚烷胺和美金刚烷在内的某些化合物可用于治疗痴呆、阿尔茨海默病、帕金森病和其他神经退行性疾病。该研究强调了 1-氟和 1-膦酸金刚烷衍生物对这些疾病的优异药理潜力,超过了金刚烷胺和美金刚烷的已知作用。这为神经病学和制药行业未来的生物化学、药理学和药物化学研究指明了一个有希望的方向 (Dembitsky、Gloriozova 和 Poroikov,2020)。

化学和配位

金刚烷衍生物的研究已导致合成和表征具有材料科学潜在应用的新型化合物。例如,金刚烷衍生物形成顺磁性平面配合物展示了取代基对配位几何和磁性性质的影响,突出了这些化合物在开发具有独特磁性和结构性质的新材料方面的多功能性 (Brück、Englert、Kuchen 和 Peters,1996)。

分子推进剂

金刚烷及其衍生物已被评估为离子推进器的分子推进剂,展示了由于资源限制而探索替代氙推进剂的必要性。这篇综述指出了用新的推进剂候选物测试和优化推进器性能的复杂性,但强调了此类研究在推进空间探索技术中的重要性 (Dietz 等人,2019)。

未来方向

Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is promising. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Future research may focus on the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations .

属性

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAYOXUXJQXEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-2-methylpropan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

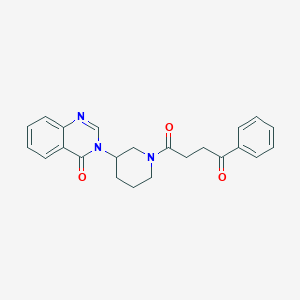

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)

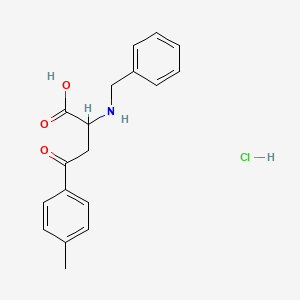

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)

![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

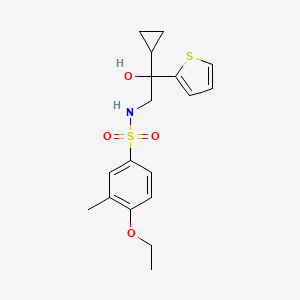

![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)